GSK106

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

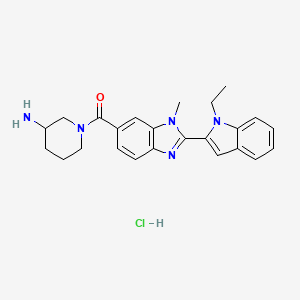

IUPAC Name |

(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPFLFUQMWOJAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652591-82-6 |

Source

|

| Record name | Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

GSK106 in PAD4 Research: A Technical Guide to its Function as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of GSK106 and its role in the context of Peptidylarginine Deiminase 4 (PAD4) research. While structurally related to potent PAD4 inhibitors, GSK106 is distinguished by its inactivity, establishing its primary function as a crucial negative control in experimental settings. Understanding the biochemical and structural basis for this lack of activity is essential for the accurate interpretation of data in the development of novel PAD4-targeted therapeutics.

The Role of GSK106 in PAD4 Inhibition Studies

Protein arginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine to citrulline. This post-translational modification, known as citrullination or deimination, is implicated in various physiological and pathological processes. Notably, PAD4-mediated citrullination of histones is a critical step in the formation of neutrophil extracellular traps (NETs), which are involved in the pathogenesis of autoimmune diseases, cardiovascular disorders, and cancer. Consequently, PAD4 has emerged as a significant therapeutic target.

GSK106 is a derivative of GSK199, a potent, selective, and reversible inhibitor of PAD4. Despite their structural similarity, GSK106 is reported as an inactive compound in PAD4 assays. This characteristic makes GSK106 an ideal negative control for in vitro and in vivo studies aimed at validating the effects of active PAD4 inhibitors. Its use helps to ensure that the observed biological effects are due to the specific inhibition of PAD4 and not to off-target effects of the chemical scaffold.

Quantitative Analysis of GSK106 Interaction with PAD4

The differential activity between GSK106 and its active counterparts is quantitatively demonstrated through biochemical and computational analyses. The following tables summarize key data from comparative studies.

Table 1: Biochemical Potency of PAD4 Ligands

| Compound | Assay Type | Target | IC50 (µM) | Calcium Dependence | Reference |

| GSK106 | Fluorescence Polarization (FP) Binding | Human PAD4 | >50 | Not Determined | |

| GSK199 | FP Binding (0 mM Ca2+) | Human PAD4 | 0.05 | Lower potency at higher Ca2+ | |

| GSK199 | FP Binding (2 mM Ca2+) | Human PAD4 | 1 | Lower potency at higher Ca2+ | |

| GSK484 | FP Binding (0 mM Ca2+) | Human PAD4 | 0.015 | Lower potency at higher Ca2+ | |

| GSK484 | FP Binding (2 mM Ca2+) | Human PAD4 | 0.25 | Lower potency at higher Ca2+ | |

| GSK199 | NH3 Release (Citrullination) | Human PAD4 | 0.2 | Assay at 0.2 mM Ca2+ | |

| GSK484 | NH3 Release (Citrullination) | Human PAD4 | 0.05 | Assay at 0.2 mM Ca2+ |

Table 2: Computational Analysis of PAD4-Ligand Binding

| Compound | Docking Score (kcal/mol) | Binding Free Energy (MMPBSA) (kcal/mol) | Number of Hydrogen Bonds | Key Finding | Reference |

| GSK106 | -9.6 | 1.063 | 3 | Shifts away from the catalytic site | |

| GSK199 | -10.6 | -11.339 | 6 | Remains in the catalytic pocket |

Experimental Protocols Utilizing GSK106

GSK106 is employed as a negative control in a variety of assays to probe PAD4 function. Detailed methodologies for key experiments are outlined below.

-

Objective: To measure the binding affinity of compounds to PAD4.

-

Principle: A fluorescently labeled probe (e.g., GSK215) binds to PAD4, resulting in a high polarization value. Competitive inhibitors displace the probe, leading to a decrease in polarization.

-

Protocol:

-

Recombinant human PAD4 is incubated with a fluorescent probe (e.g., 10 nM GSK215) in assay buffer.

-

Serial dilutions of test compounds (e.g., GSK199, GSK484, GSK106) are added to the PAD4-probe mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation. Assays can be performed at varying calcium concentrations to assess dependency.

-

-

Objective: To measure the enzymatic activity of PAD4 by detecting the release of ammonia during the conversion of arginine to citrulline.

-

Principle: PAD4-catalyzed citrullination of a substrate like benzoyl-arginine ethyl ester (BAEE) releases ammonia, which can be quantified using a colorimetric assay.

-

Protocol:

-

Recombinant human PAD4 is pre-incubated with varying concentrations of test compounds (e.g., GSK199, GSK484, GSK106) in the presence of calcium (e.g., 0.2 mM).

-

The enzymatic reaction is initiated by the addition of the BAEE substrate.

-

The reaction is allowed to proceed for a defined time at a controlled temperature.

-

The amount of released ammonia is quantified, for example, by the Berthelot-Urease method.

-

IC50 values are determined from the concentration-response curves.

-

-

Objective: To assess the ability of compounds to inhibit NET formation in isolated neutrophils.

-

Principle: Neutrophils are stimulated to produce NETs, which can be visualized and quantified by staining for citrullinated histone H3 (H3Cit) and DNA.

-

Protocol:

-

Human or mouse neutrophils are isolated from whole blood.

-

Cells are pre-treated with test compounds (e.g., GSK199, GSK484, GSK106) for a specified duration.

-

NET formation is induced using a stimulant such as ionomycin or phorbol 12-myristate 13-acetate (PMA).

-

After incubation, cells are fixed and stained with antibodies against H3Cit and a DNA dye (e.g., Hoechst 33342).

-

NETs are identified as cells positive for H3Cit with a spread nuclear morphology and are quantified using fluorescence microscopy or a high-content imager.

-

-

Objective: To computationally model the interaction between ligands and PAD4 to understand the structural basis of binding and activity.

-

Protocol:

-

Molecular Docking: The three-dimensional structures of the ligands (GSK106, GSK199) are docked into the crystal structure of PAD4 using software like AutoDock Vina. The docking scores provide an estimate of the binding affinity.

-

MD Simulation: The docked PAD4-ligand complexes are subjected to MD simulations (e.g., for 100 ns) using software like GROMACS. This allows for the analysis of the stability of the complex, conformational changes, and key interactions (e.g., hydrogen bonds) over time.

-

Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is used to calculate the binding free energy of the ligand-protein complex from the MD simulation trajectory, providing a more accurate prediction of binding affinity.

-

Visualizing the Role of GSK106

The following diagrams illustrate the molecular interactions and experimental logic involving GSK106.

The Inactive Analogue: A Technical Guide to GSK106 as a Negative Control for the PAD4 Inhibitor GSK484

Abstract

Introduction: The Role of PAD4 and the Need for a Specific Inhibitor

Peptidylarginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline.[1][2] This post-translational modification, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes. A key function of PAD4 is the citrullination of histones, which leads to chromatin decondensation.[1][3] This process is essential for the formation of Neutrophil Extracellular Traps (NETs), web-like structures of DNA decorated with antimicrobial proteins that are released by neutrophils to trap and kill pathogens.[4][5]

While NETosis is a vital component of the innate immune response, dysregulated PAD4 activity and excessive NET formation are implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as thrombosis and some cancers.[5] Consequently, PAD4 has emerged as a significant therapeutic target.

GSK484 is a potent, selective, and reversible inhibitor of PAD4.[5] It provides a valuable tool for investigating the biological functions of PAD4. However, to validate that the observed cellular or in vivo effects of GSK484 are due to the specific inhibition of PAD4 and not off-target effects of its chemical scaffold, a proper negative control is required. GSK106 was developed for this purpose; it is a closely related structural analogue of GSK484 that is biochemically inactive against PAD4.[5][6]

Comparative Analysis: GSK484 vs. GSK106

The efficacy of GSK484 and the inertness of GSK106 are best demonstrated by their half-maximal inhibitory concentrations (IC50) against the PAD4 enzyme. GSK484 potently inhibits PAD4 in the nanomolar range, whereas GSK106 shows no significant activity even at high micromolar concentrations.[5] The structural difference, specifically a methylation on a central ring nitrogen in GSK106, prevents a critical interaction with the PAD4 active site, rendering it inactive.

Table 1: Comparative Inhibitory Activity against PAD4

| Compound | Target | IC50 (in the absence of Ca2+) | Efficacy | Reference |

| GSK484 | PAD4 | 50 nM | Potent Inhibitor | [5] |

| GSK106 | PAD4 | > 100 µM | Inactive Control | [5] |

Signaling Pathway: PAD4-Mediated NETosis

GSK484 exerts its effect by intercepting a critical step in the NETosis pathway. Upon neutrophil stimulation by pathogens or inflammatory signals, intracellular calcium levels rise, activating PAD4. Activated PAD4 translocates to the nucleus and citrullinates histones (e.g., H3). This neutralizes the positive charge of arginine residues, weakening the electrostatic interactions between histones and DNA, which leads to chromatin decondensation. This is a prerequisite for the eventual release of NETs. GSK484 binds to PAD4, preventing histone citrullination and halting the entire downstream process. GSK106, being unable to bind PAD4, has no effect on this pathway.

Caption: PAD4 signaling pathway leading to NET formation and points of intervention.

Experimental Protocol: Cell-Based NET Formation Assay

This protocol details an immunofluorescence-based assay to visualize and quantify the inhibition of NET formation in human neutrophils using GSK484, with GSK106 as a negative control.[6]

Materials and Reagents

-

Cells: Freshly isolated human neutrophils from healthy donors.

-

Culture Medium: RPMI-1640.

-

Compounds: GSK484 (10 µM working solution), GSK106 (10 µM working solution), DMSO (vehicle control).

-

Stimulant: Calcium Ionophore (e.g., A23187, 2-4 µM final concentration) or Staphylococcus aureus.[6]

-

Fixative: 2-4% Paraformaldehyde (PFA).

-

Permeabilization Buffer: PBS with 2% Triton X-100.

-

Blocking Buffer: PBS with 0.1% Tween 20 (PBST) and 2% BSA.

-

Primary Antibody: Rabbit anti-citrullinated Histone H3 (anti-H3Cit).

-

Secondary Antibody: FITC-conjugated anti-rabbit IgG.

-

DNA Stain: Hoechst 33342.

-

Plates: 96-well culture plates or coverslips in a 24-well plate.

Experimental Workflow

The following diagram outlines the key steps in the cell-based NETosis assay.

Caption: Workflow for the immunofluorescence-based NET formation assay.

Detailed Step-by-Step Procedure

-

Neutrophil Isolation: Isolate primary human neutrophils from whole blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Seeding: Resuspend neutrophils in RPMI medium. Seed 2.5 x 10⁴ cells per well into a 96-well plate and allow them to adhere for 20-30 minutes at 37°C, 5% CO₂.[7]

-

Compound Pre-incubation: Prepare working solutions of GSK484, GSK106, and a vehicle control (DMSO) in RPMI. The final DMSO concentration should not exceed 0.1%.[7] Add the compounds to the designated wells and pre-incubate for 30-45 minutes at 37°C.[7]

-

Stimulation: Add the stimulant (e.g., 2 µM calcium ionophore) to all wells except for the unstimulated control. Incubate for 60-180 minutes at 37°C to induce NET formation.[6][7]

-

Fixation: Gently remove the medium and fix the cells by adding 2% PFA for 45 minutes at room temperature.[7]

-

Permeabilization: Wash the cells with PBS. Permeabilize with PBS/2% Triton X-100 for 10 minutes.[7]

-

Blocking: Wash the cells with PBST. Block with PBST/2% BSA for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against citrullinated histone H3 (anti-H3Cit), diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the FITC-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

-

DNA Staining: Wash the cells three times with PBST. Counterstain the DNA with Hoechst 33342 for 10-15 minutes.

-

Imaging and Analysis: Wash the cells a final time with PBS. Acquire images using a fluorescence microscope. NETs are identified as decondensed, extracellular DNA structures (blue, from Hoechst) that co-localize with the citrullinated histone H3 signal (green, from FITC).[6] Quantify the percentage of NET-forming cells across multiple fields for each condition.

Expected Results

-

Vehicle Control (Stimulated): High percentage of cells exhibiting NET formation, characterized by extensive, web-like extracellular DNA (blue) positive for citrullinated H3 (green).

-

GSK484 (Stimulated): Dramatic reduction in NET formation and H3 citrullination. Cells will have condensed, intact nuclei similar to the unstimulated control.[6]

-

GSK106 (Stimulated): No significant inhibition of NET formation. Results will be comparable to the stimulated vehicle control group, demonstrating the inactivity of the compound.[6]

-

Unstimulated Control: Intact neutrophils with condensed, multi-lobed nuclei and minimal background staining for H3Cit.

Conclusion

The validation of on-target activity is a cornerstone of rigorous pharmacological research. GSK484 is a powerful chemical probe for elucidating the role of PAD4 in health and disease. However, its utility is critically dependent on the use of its inactive analogue, GSK106, as a negative control. By running parallel experiments with both compounds, researchers can confidently attribute the observed biological effects to the specific inhibition of PAD4's enzymatic activity, thereby ensuring the integrity and validity of their findings. This guide provides the necessary data, pathways, and protocols to effectively implement this essential control in studies of PAD4 biology.

References

- 1. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures [frontiersin.org]

- 4. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]

- 5. GSK484 | Structural Genomics Consortium [thesgc.org]

- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Role of GSK106 as a Negative Control in PAD4 Inhibition Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GSK106 and its critical role as a negative control in research targeting Protein Arginine Deiminase 4 (PAD4). By understanding the principles of negative controls and the specific characteristics of GSK106, researchers can ensure the validity and interpretability of their experimental findings.

Introduction to PAD4 and the Importance of Negative Controls

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2] This process is implicated in a variety of physiological and pathological processes, including gene regulation, apoptosis, and innate immunity.[2] Dysregulated PAD4 activity is associated with several diseases, most notably rheumatoid arthritis, but also certain cancers and multiple sclerosis.[2][3]

Given its therapeutic potential, the development of specific PAD4 inhibitors is an active area of research. When evaluating the efficacy and specificity of a potential inhibitor, the use of appropriate controls is paramount. A negative control is an experimental condition that is not expected to produce a result, thereby providing a baseline against which to measure the effect of the experimental treatment.[4][5] In the context of PAD4 inhibition, a negative control compound should be structurally similar to the active inhibitor but lack its biological activity. This allows researchers to distinguish the specific effects of PAD4 inhibition from any off-target or non-specific effects of the chemical scaffold.

GSK106: An Inactive Analog for PAD4 Inhibition

GSK106 is an inactive analog of the potent and selective PAD4 inhibitors GSK484 and GSK199.[1][6] While sharing a similar chemical skeleton with its active counterparts, a key structural modification—methylation at a specific position—renders GSK106 incapable of effectively inhibiting PAD4. This makes it an ideal negative control for in vitro and in vivo studies investigating the biological consequences of PAD4 inhibition.

The Principle of Using GSK106 as a Negative Control

The fundamental principle behind using GSK106 is to isolate the effects of PAD4 inhibition. By comparing the results of experiments using an active inhibitor (e.g., GSK484 or GSK199) with those using GSK106, researchers can confidently attribute any observed differences to the specific inhibition of PAD4.

Quantitative Data

The following tables summarize the quantitative data comparing the activity of GSK106 with its active counterparts, GSK484 and GSK199.

Table 1: Biochemical Potency of PAD4 Inhibitors and GSK106

| Compound | FP Binding IC50 (nM) (no Ca2+) | FP Binding IC50 (nM) (2 mM Ca2+) | NH3 Release IC50 (nM) (0.2 mM Ca2+) |

| GSK484 | 50 | 250 | 50 |

| GSK199 | 200 | 1000 | 200 |

| GSK106 | >50,000 | >50,000 | >50,000 |

FP = Fluorescence Polarization

Table 2: Computational Binding Analysis of GSK199 and GSK106 to PAD4

| Compound | Molecular Docking Score (kcal/mol) | MMPBSA Binding Free Energy (kcal/mol) |

| GSK199 | -10.6 | -11.339 |

| GSK106 | -9.6 | 1.063 |

MMPBSA = Molecular Mechanics Poisson-Boltzmann Surface Area

The data clearly demonstrates that while GSK484 and GSK199 are potent inhibitors of PAD4, GSK106 shows no significant activity in biochemical assays. Computational analyses further support this, indicating that GSK106 has a significantly less favorable binding free energy and tends to shift away from the catalytic site of PAD4.

Signaling Pathways and Experimental Workflows

PAD4 Signaling Pathway

PAD4 is activated by an influx of calcium, which can be triggered by various stimuli, including signals from cell surface receptors.[1] Once activated, PAD4 translocates to the nucleus and citrullinates histones (e.g., H3 and H4), leading to chromatin decondensation.[1] This is a key step in the formation of Neutrophil Extracellular Traps (NETs), a process involved in the innate immune response.[1]

Experimental Workflow for PAD4 Inhibition Assay

A typical workflow for assessing a PAD4 inhibitor involves comparing its effect to both a vehicle control and a negative control like GSK106.

Experimental Protocols

PAD4 Functional Assay (Ammonia Release)

This assay measures the ammonia released during the citrullination reaction catalyzed by PAD4.

Materials:

-

Recombinant human PAD4

-

PAD Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0)

-

N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate

-

Calcium Chloride (CaCl2)

-

Test compounds (GSK484, GSK199, GSK106) dissolved in DMSO

-

Ammonia detection reagent

-

96-well plate (black, clear bottom)

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing PAD Assay Buffer, CaCl2 (to the desired final concentration, e.g., 0.2 mM), and recombinant PAD4 (e.g., 30 nM).

-

Add various concentrations of the test compounds or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the PAD4 reaction mixture to the wells containing the compounds.

-

Initiate the reaction by adding the BAEE substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 50 minutes).

-

Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Calculate the IC50 values using a four-parameter logistic equation.

Neutrophil Extracellular Trap (NET) Formation Assay

This assay visualizes and quantifies the formation of NETs by neutrophils.

Materials:

-

Isolated human or mouse neutrophils

-

Culture medium (e.g., RPMI)

-

Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore (e.g., ionomycin) as a stimulant

-

Test compounds (GSK484, GSK106) dissolved in DMSO

-

DNA stain (e.g., Hoechst 33342)

-

Antibody against citrullinated histone H3 (anti-H3Cit)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Seed isolated neutrophils in a multi-well imaging plate.

-

Pre-treat the neutrophils with the test compounds (e.g., 10 µM GSK484 or GSK106) or DMSO for a specified time (e.g., 15-30 minutes).

-

Stimulate the neutrophils with PMA or ionomycin to induce NET formation.

-

Incubate for a period sufficient for NET formation (e.g., 2-4 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with the primary antibody against citrullinated histone H3.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with Hoechst 33342.

-

Acquire images using a fluorescence microscope.

-

Quantify NET formation by counting H3Cit-positive cells with spread nuclear morphology.

Cellular Histone Citrullination Assay (Western Blot)

This assay measures the levels of citrullinated histones within cells.

Materials:

-

PAD4-expressing cells (e.g., differentiated HL-60 cells or primary neutrophils)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-citrullinated histone H3, anti-total histone H3 (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with test compounds (GSK484, GSK106, vehicle) and a stimulant (e.g., calcium ionophore) as described in the NET formation assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative levels of histone citrullination.

Conclusion

References

- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of PAD4 in NET formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Increased Citrullination of Histone H3 in Multiple Sclerosis Brain and Animal Models of Demyelination: A Role for Tumor Necrosis Factor-Induced Peptidylarginine Deiminase 4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for Ca(2+)-induced activation of human PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactive Control: A Deep Dive into GSK106 and its Place in the Peptidylarginine Deiminase (PAD) Inhibitor Family

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK106 and its crucial role as an inactive control in the study of the Peptidylarginine Deiminase (PAD) inhibitor family. While potent and selective PAD inhibitors like GSK199 and GSK484 offer therapeutic promise in various inflammatory and autoimmune diseases, the validation of their specific effects necessitates the use of a structurally similar but biologically inert compound. GSK106 fulfills this role, enabling researchers to delineate true on-target effects from potential off-target or non-specific interactions. This document details the relationship between GSK106 and active PAD inhibitors, presents comparative quantitative data, outlines key experimental protocols for inhibitor characterization, and visualizes the critical signaling pathways involving PAD enzymes.

Introduction to the Peptidylarginine Deiminase (PAD) Family

The PAD enzyme family consists of five calcium-dependent isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) that catalyze the post-translational modification of arginine residues to citrulline on a wide range of protein substrates.[1] This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can significantly alter its structure and function. Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis (RA), lupus, and various cancers.[1] Consequently, the development of specific PAD inhibitors has become a significant area of therapeutic research.

GSK106: The Essential Inactive Control

GSK106 is a close structural analog of the potent and selective PAD4 inhibitors, GSK199 and GSK484.[2] However, unlike its active counterparts, GSK106 is considered biologically inactive against PAD4.[3] Its primary utility in research is to serve as a negative control in experiments investigating the effects of PAD4 inhibition. By comparing the results from cells or systems treated with an active inhibitor (e.g., GSK199) to those treated with GSK106, researchers can confidently attribute the observed biological effects to the specific inhibition of PAD4.

Computational studies have provided insights into the differential activity of GSK106 and GSK199. Molecular docking simulations indicate that both compounds can bind to the PAD4 active site pocket.[4] However, GSK199 establishes more stable interactions, including a greater number of hydrogen bonds, and remains within the catalytic site.[3][4] In contrast, GSK106, while capable of initial binding, tends to shift away from the critical catalytic residues, rendering it incapable of inhibiting the enzyme's function.[3]

Quantitative Comparison of PAD Inhibitors

The following table summarizes the inhibitory potency of GSK106 in comparison to key active PAD inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Target PAD Isozyme(s) | IC50 (nM) | Notes |

| GSK106 | PAD4 | >100,000 | Inactive control.[5] |

| GSK199 | PAD4 | 200 (in the absence of Ca2+) | Reversible and selective PAD4 inhibitor.[6][7] |

| GSK484 | PAD4 | 50 (in the absence of Ca2+) | Potent, reversible, and selective PAD4 inhibitor.[8][9][10] |

| Cl-amidine | Pan-PAD (PAD1, 3, 4) | PAD1: 800, PAD3: 6200, PAD4: 5900 | Irreversible pan-PAD inhibitor.[11][12] |

| BB-Cl-amidine | Pan-PAD | - | A second-generation, more potent pan-PAD inhibitor. |

Key Experimental Protocols

PAD Inhibitor Activity Assay (ELISA-based)

This protocol is a common method to determine the in vitro potency of PAD inhibitors.

Materials:

-

Recombinant human PAD enzyme (e.g., PAD4)

-

Substrate (e.g., Fibrinogen or a specific peptide)

-

PAD inhibitors (GSK106, GSK199, etc.) dissolved in DMSO

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT

-

Coating Buffer: Bicarbonate/carbonate buffer (pH 9.6)

-

Wash Buffer: PBS with 0.05% Tween 20 (PBST)

-

Blocking Buffer: 1% BSA in PBST

-

Primary antibody against citrullinated proteins

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

96-well microplate reader

Procedure:

-

Coating: Coat a 96-well plate with the substrate (e.g., 1 µg/mL fibrinogen in coating buffer) overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Inhibitor Incubation: Add serial dilutions of the PAD inhibitors (and GSK106 as a control) to the wells. Include a vehicle control (DMSO).

-

Enzyme Reaction: Add the recombinant PAD enzyme to the wells and incubate for a specified time (e.g., 2 hours) at 37°C to allow for citrullination.

-

Washing: Wash the plate three times with Wash Buffer.

-

Primary Antibody: Add the primary antibody against citrullinated proteins and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add TMB substrate and incubate in the dark until a color change is observed.

-

Stop Reaction: Add Stop Solution to quench the reaction.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for Histone Citrullination

This protocol assesses the ability of PAD inhibitors to block histone citrullination in a cellular context.

Materials:

-

Cell line (e.g., HL-60 or primary neutrophils)

-

Cell culture medium and supplements

-

PAD inhibitors (GSK106, GSK199, etc.)

-

Stimulating agent (e.g., calcium ionophore A23187 or PMA)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-citrullinated histone H3 (CitH3), anti-total histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with PAD inhibitors (or GSK106) for a specified pre-incubation time.

-

Stimulation: Add the stimulating agent to induce histone citrullination and incubate for the desired time.

-

Cell Lysis: Harvest the cells and lyse them using Lysis Buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CitH3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total histone H3 to confirm equal loading.

Signaling Pathways and Experimental Workflows

PAD4-Mediated NETosis Signaling Pathway

Peptidylarginine deiminase 4 (PAD4) plays a critical role in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.[13] Upon stimulation by various signals, PAD4 is activated and translocates to the nucleus where it citrullinates histones, leading to chromatin decondensation and the subsequent release of NETs.[14][15]

Caption: PAD4 activation by various stimuli leads to histone citrullination and NET release.

Experimental Workflow for PAD Inhibitor Screening

The following diagram illustrates a typical workflow for screening and validating PAD inhibitors, highlighting the essential role of an inactive control like GSK106.

Caption: A streamlined workflow for identifying and validating specific PAD inhibitors.

Conclusion

GSK106 is an indispensable tool in the field of PAD research. Its structural similarity to potent PAD4 inhibitors, combined with its lack of biological activity, provides a robust negative control for delineating the specific roles of PAD4 in health and disease. The use of GSK106 alongside active inhibitors in well-defined experimental protocols, such as those outlined in this guide, is critical for the rigorous validation of PAD4 as a therapeutic target and for the continued development of novel PAD-targeted therapies.

References

- 1. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK199 | PAD4 inhibitor | Probechem Biochemicals [probechem.com]

- 8. medkoo.com [medkoo.com]

- 9. caymanchem.com [caymanchem.com]

- 10. PAD4 inhibitor GSK484 Datasheet DC Chemicals [dcchemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]

- 15. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK106 in the Study of Protein Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein citrullination, the post-translational conversion of arginine residues to citrulline, is a critical process implicated in numerous physiological and pathological conditions, including autoimmune diseases, cancer, and neurodegeneration.[1] This enzymatic reaction is catalyzed by a family of calcium-dependent enzymes known as Protein Arginine Deiminases (PADs).[1] Among these, PAD4 is a key isozyme predominantly expressed in granulocytes and is a major therapeutic target.[2][3] The study of PAD4 function and the development of its inhibitors rely on well-characterized molecular tools. This technical guide focuses on GSK106, a crucial, though inactive, compound for research in this field. GSK106 serves as a negative control for its structurally related, potent, and selective PAD4 inhibitors, GSK199 and GSK484.[3][4] Its use is essential for validating that an observed biological effect is due to specific PAD4 inhibition rather than off-target or non-specific compound effects.

GSK106: An Inactive Control for PAD4 Inhibition

GSK106 was developed alongside the active PAD4 inhibitors GSK199 and GSK484. While sharing a similar chemical scaffold, a key structural modification—methylation at a central ring nitrogen—renders GSK106 inactive against PAD4.[3][5] This seemingly minor alteration prevents a critical interaction with the asparagine 585 residue in the PAD4 active site, which is necessary for the binding of the active inhibitors.[5] Computational modeling and experimental data confirm that GSK106 does not effectively inhibit PAD4 activity, making it an ideal negative control for in vitro and in vivo studies.[3][6]

Quantitative Data: GSK106 in Comparison to Active PAD4 Inhibitors

The efficacy of PAD4 inhibitors is quantified through various biochemical and cellular assays. The following tables summarize the available quantitative data for GSK106 and its active counterparts, GSK199 and GSK484, highlighting the clear distinction in their activity profiles.

| Compound | Assay Type | Parameter | Value | Reference |

| GSK106 | Fluorescence Polarization (FP) Binding Assay (Human PAD4, no Ca2+) | pIC50 | < 4.5 | [5][7] |

| GSK199 | Fluorescence Polarization (FP) Binding Assay (Human PAD4, no Ca2+) | pIC50 | 7.2 (n=12) | [5][7] |

| GSK484 | Fluorescence Polarization (FP) Binding Assay (Human PAD4, no Ca2+) | pIC50 | 7.6 (n=10) | [5][7] |

| GSK106 | Ammonia Release Assay (Human PAD4, 0.2 mM Ca2+) | pIC50 | < 5.0 | [5][7] |

| GSK199 | Ammonia Release Assay (Human PAD4, 0.2 mM Ca2+) | pIC50 | 6.5 (n=4) | [5][7] |

| GSK484 | Ammonia Release Assay (Human PAD4, 0.2 mM Ca2+) | pIC50 | 7.6 (n=12) | [5][7] |

Table 1: Biochemical Potency of GSK106 and Active PAD4 Inhibitors. This table showcases the lack of inhibitory activity of GSK106 compared to the potent inhibition by GSK199 and GSK484 in biochemical assays.

| Compound | Molecular Docking Parameter | Value (kcal/mol) | Reference |

| GSK106 | Binding Free Energy (MMPBSA) | 1.063 | [6] |

| GSK199 | Binding Free Energy (MMPBSA) | -11.339 | [6] |

| GSK106 | Docking Score | -9.6 | [6] |

| GSK199 | Docking Score | -10.6 | [6] |

Table 2: Computational Binding Analysis of GSK106 and GSK199 to PAD4. Molecular mechanics and docking studies predict a significantly less favorable binding of GSK106 to the PAD4 active site compared to the active inhibitor GSK199.

Signaling Pathways and Experimental Workflows

To understand the context in which GSK106 is used, it is essential to visualize the relevant biological pathways and experimental procedures.

Figure 1: PAD4-Mediated Citrullination and NETosis Signaling Pathway. This diagram illustrates the activation of PAD4 by inflammatory stimuli and calcium influx, leading to histone citrullination, chromatin decondensation, and subsequent NET formation. Active inhibitors like GSK484 and GSK199 block this pathway, while GSK106 serves as an inactive control.

Figure 2: General Experimental Workflow for Assessing PAD4 Inhibition. This flowchart outlines the key steps in an experiment designed to test the efficacy of PAD4 inhibitors, emphasizing the inclusion of GSK106 as a negative control.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of PAD4 activity and the validation of inhibitors. The following are protocols for key assays in which GSK106 would be used as a negative control.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of a fluorescently labeled ligand to PAD4. Inhibition is detected by the displacement of the fluorescent ligand by a test compound.

Materials:

-

Recombinant human PAD4

-

Fluorescently labeled PAD4 ligand (e.g., GSK215)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP

-

Test compounds: GSK199/GSK484 (positive control), GSK106 (negative control), dissolved in DMSO

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds (GSK199/GSK484 and GSK106) in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add a fixed concentration of the fluorescently labeled ligand to the wells of the microplate.

-

Add the diluted test compounds, including GSK106 and a vehicle control (DMSO), to the respective wells.

-

Initiate the binding reaction by adding a fixed concentration of recombinant PAD4 to all wells except for those designated as "no enzyme" controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 values for the active compounds. For GSK106, confirm the lack of significant displacement of the fluorescent probe.

Protocol 2: Ammonia Release Assay for PAD4 Activity

This assay quantifies PAD4 activity by measuring the amount of ammonia produced during the citrullination of a substrate like N-α-benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Recombinant human PAD4

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 2.5 mM DTT

-

Ammonia detection reagent kit

-

Test compounds: GSK199/GSK484 (positive control), GSK106 (negative control), dissolved in DMSO

-

96-well microplate

-

Plate reader capable of fluorescence or absorbance measurement, depending on the detection kit.

Procedure:

-

Prepare serial dilutions of the test compounds (GSK199/GSK484 and GSK106) in DMSO and then in Assay Buffer.

-

In a 96-well plate, add the diluted compounds, including GSK106 and a vehicle control.

-

Add recombinant PAD4 to each well, except for the "no enzyme" control wells.

-

Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the BAEE substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction according to the ammonia detection kit's instructions (e.g., by adding a stop solution).

-

Add the ammonia detection reagent and incubate as required by the kit protocol.

-

Measure the signal (fluorescence or absorbance) using a plate reader.

-

Determine the percent inhibition for each compound concentration and calculate IC50 values. Confirm that GSK106 does not significantly inhibit ammonia production.

Protocol 3: Cellular Assay for NETosis Inhibition

This protocol assesses the ability of compounds to inhibit Neutrophil Extracellular Trap (NET) formation in primary neutrophils.

Materials:

-

Isolated primary human or mouse neutrophils

-

Culture medium (e.g., RPMI)

-

NETosis inducer (e.g., Phorbol 12-myristate 13-acetate (PMA) or ionomycin)

-

DNA stain (e.g., Hoechst 33342)

-

Antibody against citrullinated histone H3 (H3Cit)

-

Fluorescently labeled secondary antibody

-

Test compounds: GSK199/GSK484 (positive control), GSK106 (negative control), dissolved in DMSO

-

96-well imaging plates

Procedure:

-

Seed isolated neutrophils in a 96-well imaging plate and allow them to adhere.

-

Pre-treat the cells with serial dilutions of the test compounds (GSK199/GSK484 and GSK106) or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the neutrophils with a NETosis inducer (e.g., PMA) and incubate for the required time to induce NET formation (e.g., 2-4 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with a primary antibody against H3Cit.

-

Wash and incubate with a fluorescently labeled secondary antibody and a DNA stain.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify NETosis by measuring the area of extracellular DNA and the intensity of H3Cit staining.

-

Compare the extent of NETosis in wells treated with active inhibitors, GSK106, and vehicle control. GSK106-treated wells should show no significant reduction in NET formation compared to the vehicle control.[3]

Conclusion

GSK106 is an indispensable tool for researchers studying protein citrullination and the role of PAD4 in health and disease. Its structural similarity to potent PAD4 inhibitors, combined with its confirmed lack of activity, makes it the gold standard negative control for validating on-target effects in a variety of experimental settings. By incorporating GSK106 into experimental designs, scientists can ensure the specificity of their findings and confidently attribute observed biological outcomes to the inhibition of PAD4. This technical guide provides the necessary data, pathway diagrams, and experimental protocols to facilitate the effective use of GSK106 in advancing our understanding of this critical enzymatic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the NETosis Pathway Using GSK106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. This process, known as NETosis, is a critical component of the innate immune response. However, dysregulated NETosis has been implicated in the pathophysiology of various diseases, including autoimmune disorders, thrombosis, and cancer. The enzyme Peptidylarginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, is a key mediator of chromatin decondensation during NETosis. Consequently, PAD4 has emerged as a promising therapeutic target for diseases associated with excessive NET formation.

This technical guide provides an in-depth overview of the use of GSK106, a crucial tool for studying the PAD4-dependent NETosis pathway. While potent and selective PAD4 inhibitors like GSK484 are used to probe the functional role of PAD4, GSK106 serves as an essential negative control. GSK106 is structurally related to active PAD4 inhibitors but is ineffective at inhibiting the enzyme and subsequent NET formation.[1][2] Its use allows researchers to control for off-target effects and confirm that the observed biological outcomes are specifically due to PAD4 inhibition.

The Role of PAD4 in NETosis

NETosis can be triggered by various stimuli, including pathogens, inflammatory cytokines, and chemical agonists such as Phorbol 12-myristate 13-acetate (PMA) and calcium ionophores. A central step in many NETosis pathways is the translocation of PAD4 into the nucleus. Inside the nucleus, PAD4 catalyzes the conversion of arginine residues on histones (primarily H3 and H4) to citrulline. This post-translational modification, known as citrullination or deimination, neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. This leads to chromatin decondensation, a prerequisite for the expulsion of NETs. The inhibition of PAD4 has been shown to block histone citrullination and prevent NET formation, highlighting its critical role in this process.[1][3]

GSK106 as a Negative Control in NETosis Research

In scientific research, a negative control is an experimental condition that is not expected to produce a result. In the context of PAD4 inhibition, GSK106 serves this purpose. It is often used alongside active PAD4 inhibitors, such as GSK484, to demonstrate the specificity of the inhibitor's action. Studies have shown that while GSK484 effectively reduces NET formation, GSK106 has no significant effect.[1] This confirms that the observed inhibition of NETosis is a direct consequence of PAD4 inhibition and not due to other, non-specific effects of the chemical compounds.

Quantitative Data on PAD4 Inhibitors

The following table summarizes the biochemical potency of GSK106 compared to active PAD4 inhibitors. The data clearly illustrates the inactivity of GSK106 against PAD4.

| Compound | Target | Assay Type | IC50 | Reference |

| GSK106 | PAD4 | Biochemical | > 100 µM | [2] |

| GSK484 | PAD4 | Biochemical | 50 nM | [2] |

| GSK199 | PAD4 | Biochemical | 200 nM | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for investigating the NETosis pathway. Below are methodologies for key experiments involving the use of GSK106.

Isolation of Human Neutrophils from Peripheral Blood

Principle: This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation.

Materials:

-

Whole blood collected in EDTA-containing tubes

-

Phosphate-Buffered Saline (PBS)

-

Histopaque-1077

-

Histopaque-1119

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over a discontinuous gradient of Histopaque-1119 and Histopaque-1077.

-

Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers, being careful not to disturb the neutrophil layer at the interface of the Histopaque-1077 and Histopaque-1119 layers.

-

Collect the neutrophil layer and wash with PBS.

-

Perform a brief hypotonic lysis to remove any remaining red blood cells.

-

Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 10% FBS.

-

Assess cell purity and viability using a hemocytometer and Trypan Blue exclusion. A purity of >95% is expected.

Induction of NETosis with PMA

Principle: Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC) and a reliable inducer of NETosis in vitro.

Materials:

-

Isolated human neutrophils

-

PMA (stock solution in DMSO)

-

GSK106 (stock solution in DMSO)

-

GSK484 (stock solution in DMSO)

-

Culture plates (e.g., 96-well)

-

RPMI 1640 medium

Procedure:

-

Seed isolated neutrophils into the wells of a culture plate at a density of 2 x 10^5 cells/well.

-

Pre-incubate the cells with GSK106, GSK484, or vehicle (DMSO) at the desired final concentrations for 30-60 minutes at 37°C.

-

Induce NETosis by adding PMA to a final concentration of 25-100 nM.

-

Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2.

-

Proceed with NET quantification or visualization assays.

Visualization of NETs by Immunofluorescence

Principle: This method allows for the direct visualization of NETs using fluorescence microscopy by staining for key components such as DNA and citrullinated histones.

Materials:

-

Neutrophils treated as described in Protocol 2, cultured on glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody: Rabbit anti-citrullinated Histone H3 (e.g., Abcam ab5103)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI or Hoechst 33342 for DNA counterstaining

-

Mounting medium

Procedure:

-

After the NETosis induction period, gently wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody against citrullinated histone H3 (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the DNA with DAPI or Hoechst 33342 for 10 minutes.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Quantification of Histone Citrullination by Western Blot

Principle: This technique is used to quantify the levels of citrullinated histones in cell lysates, providing a biochemical measure of PAD4 activity.

Materials:

-

Neutrophil cell pellets after treatment

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-citrullinated Histone H3, Mouse anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Lyse the neutrophil pellets in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

Visualization of Signaling Pathways and Workflows

To better understand the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

Caption: Simplified signaling pathway of NETosis.

Caption: General experimental workflow for studying NETosis inhibition.

Conclusion

References

- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK484 | Structural Genomics Consortium [thesgc.org]

- 3. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK106: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK106 is a chemical compound utilized in biomedical research primarily as an inactive control for studies involving Protein Arginine Deiminase 4 (PAD4). While structurally related to potent PAD4 inhibitors like GSK199 and GSK484, GSK106 itself does not exhibit significant inhibitory activity against the enzyme. This property makes it an essential tool for validating experimental results and ensuring that observed biological effects are due to specific PAD4 inhibition rather than off-target or compound-specific artifacts. This guide provides a comprehensive overview of the chemical structure, known properties, and relevant biological context of GSK106, including detailed experimental protocols where it serves as a negative control.

Chemical Structure and Physicochemical Properties

GSK106 is a complex heterocyclic molecule. Its structure features an indolyl-benzimidazole core linked to an amino-piperidine moiety.

Table 1: Chemical and Physical Properties of GSK106

| Property | Value | Source(s) |

| IUPAC Name | (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-methanone, monohydrochloride | [1] |

| Molecular Formula | C₂₄H₂₈ClN₅O | [2] |

| Molecular Weight | 437.97 g/mol | [2] |

| CAS Number | 1652591-82-6 | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | DMSO: ≥ 30 mg/mLDMF: ≥ 30 mg/mLEthanol: ≥ 30 mg/mLPBS (pH 7.2): ≥ 10 mg/mL | [1] |

| Melting Point | Not reported in available literature | |

| Boiling Point | Not reported in available literature | |

| Storage | Store at -20°C, sealed, away from moisture. | [2] |

Biological Activity and Role as an Inactive Control

The primary utility of GSK106 stems from its lack of biological activity against its intended target, PAD4. This enzyme plays a crucial role in various physiological and pathological processes by converting arginine residues in proteins to citrulline.

Table 2: Biological Activity of GSK106

| Target | Assay | Activity | Source(s) |

| Protein Arginine Deiminase 4 (PAD4) | Inhibition of PAD4-mediated citrullination | IC₅₀ > 100 µM | [1] |

| Neutrophil Extracellular Trap (NET) Formation | Inhibition of NET formation in mouse and human neutrophils | IC₅₀ > 100 µM | [1] |

As indicated, GSK106 is a very poor inhibitor of PAD4 and consequently does not prevent downstream events like NET formation.[1] This makes it an ideal negative control for in vitro and in vivo experiments designed to probe the function of PAD4 using its active inhibitors (e.g., GSK199, GSK484). A computational docking study has suggested that while GSK106 can fit into the PAD4 binding pocket, it shifts away from the catalytic site and establishes fewer hydrogen bonds compared to the active inhibitor GSK199, offering a potential explanation for its inactivity.[3]

The PAD4 Signaling Pathway

GSK106 is used in the context of studying the PAD4 signaling pathway. PAD4 is a calcium-dependent enzyme with two major roles: regulation of gene expression through histone modification and involvement in the innate immune response through the formation of Neutrophil Extracellular Traps (NETs).[4]

PAD4-Mediated NETosis

Upon stimulation by pathogens or inflammatory signals, neutrophils can undergo a specialized form of cell death called NETosis. PAD4 is a critical enzyme in this process.[3] It translocates to the nucleus, where it hyper-citrullinates histones. This modification neutralizes the positive charge of the histones, leading to chromatin decondensation.[3] The decondensed chromatin, along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE), is then expelled from the cell, forming a web-like structure (NET) that traps and kills pathogens.[3]

References

GSK106: An Essential Negative Control for Advancing PAD4 Inhibition Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine deiminase 4 (PAD4) has emerged as a critical enzyme implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancers. Its primary function is the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination. This modification can have profound effects on protein structure and function, leading to the generation of neo-epitopes that can trigger autoimmune responses and contributing to the formation of neutrophil extracellular traps (NETs), which are implicated in thrombosis and inflammation. The development of specific PAD4 inhibitors is, therefore, a promising therapeutic strategy. In this context, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. GSK106, an inactive analog of potent PAD4 inhibitors, serves as an indispensable negative control in these studies. This guide provides a comprehensive overview of GSK106 and its application in PAD4 inhibition research for professionals in the field.

The Role of GSK106 in PAD4 Research

GSK106 is a close structural analog of the potent and selective PAD4 inhibitors GSK484 and GSK199. However, a key structural modification—methylation at a specific nitrogen atom—renders it inactive as a PAD4 inhibitor.[1][2] This property makes GSK106 an ideal negative control for in vitro and in vivo experiments, allowing researchers to distinguish between PAD4-specific effects of active inhibitors and any potential off-target effects. Its use is crucial for validating that the observed biological outcomes are a direct consequence of PAD4 inhibition.

Quantitative Data on PAD4 Inhibitors

The following table summarizes the key quantitative data for GSK106 in comparison to its active counterparts, GSK484 and GSK199. This data highlights the significant difference in potency, underpinning the utility of GSK106 as a negative control.

| Compound | Target | IC50 (PAD4) | Binding Affinity (Kd) | Mechanism of Action | Reference |

| GSK106 | PAD4 | > 100 µM | Not reported, expected to be very weak | Inactive control | [1][2] |

| GSK484 | PAD4 | ~50 nM | Not explicitly reported, but high affinity is implied | Reversible, potent, and selective inhibitor | [2] |

| GSK199 | PAD4 | ~200 nM | Not explicitly reported, but high affinity is implied | Reversible and selective inhibitor | [3] |

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are key experimental protocols where GSK106 is used as a negative control.

In Vitro PAD4 Enzymatic Assay

This assay directly measures the enzymatic activity of PAD4 and the inhibitory potential of test compounds.

Objective: To determine the IC50 values of PAD4 inhibitors and confirm the inactivity of GSK106.

Materials:

-

Recombinant human PAD4 enzyme

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate

-

Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6

-

Calcium Chloride (CaCl2) solution

-

Ammonia detection reagent

-

Test compounds (e.g., GSK484, GSK199) and GSK106 dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds and GSK106 in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate. For the control wells, add 1 µL of DMSO.

-

Add 24 µL of PAD4 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of a substrate solution containing BAEE (e.g., 5 mM final concentration) and CaCl2 (e.g., 2 mM final concentration) in Assay Buffer.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ammonia produced using a suitable colorimetric or fluorometric detection reagent, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 values using a suitable software. GSK106 should show no significant inhibition at concentrations where active inhibitors show potent activity.[4]

Neutrophil Extracellular Trap (NET) Formation Assay

This cellular assay assesses the ability of compounds to inhibit NETosis, a key PAD4-mediated process in neutrophils.

Objective: To evaluate the effect of PAD4 inhibitors and GSK106 on NET formation in isolated human neutrophils.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimuli (e.g., ionomycin, bacteria)

-

DNA-staining dye (e.g., SYTOX Green or Hoechst 33342)

-

Antibodies against citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO)

-

Test compounds (e.g., GSK484) and GSK106 dissolved in DMSO

-

96-well imaging plates

Procedure:

-

Isolate human neutrophils from healthy donor blood using standard methods (e.g., Dextran sedimentation followed by Ficoll-Paque gradient centrifugation).

-

Resuspend the neutrophils in RPMI 1640 medium supplemented with 2% FBS.

-

Seed the neutrophils into 96-well imaging plates (e.g., 5 x 10^4 cells/well) and allow them to adhere for 30 minutes at 37°C.

-

Pre-incubate the cells with serial dilutions of the test compounds or GSK106 for 30 minutes. Use DMSO as a vehicle control.

-

Stimulate NET formation by adding a NET-inducing agent (e.g., 100 nM PMA) to the wells. Include an unstimulated control.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Fix the cells with 4% paraformaldehyde (PFA).

-

Permeabilize the cells and stain for NET components. For example, stain with a cell-impermeable DNA dye like SYTOX Green to visualize extracellular DNA. For more specific detection, perform immunofluorescence staining for H3Cit and MPO.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify NET formation by measuring the area of extracellular DNA or the intensity of H3Cit staining. GSK484 is expected to inhibit NET formation in a dose-dependent manner, while GSK106 should have no effect.[1][4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a drug in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm the direct binding of active PAD4 inhibitors to PAD4 in intact cells and demonstrate the lack of binding for GSK106.

Materials:

-

Cell line expressing endogenous or overexpressed PAD4 (e.g., HL-60 cells differentiated into neutrophil-like cells)

-

PBS and protease inhibitors

-

Test compounds (e.g., GSK484) and GSK106 dissolved in DMSO

-

PCR tubes or plates

-

Western blot reagents and antibodies against PAD4

Procedure:

-

Culture the cells to a sufficient density.

-

Treat the cells with the test compound (e.g., 10 µM GSK484) or GSK106 at the same concentration, alongside a vehicle control (DMSO), for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using a PAD4-specific antibody.

-

Quantify the band intensities and plot the fraction of soluble PAD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of an active inhibitor like GSK484 indicates target engagement. GSK106 is not expected to cause a significant thermal shift, confirming its lack of direct binding to PAD4 in the cellular environment.

Visualizations

Signaling Pathway of PAD4 in NETosis

Caption: PAD4 activation by various stimuli leads to NET formation.

Experimental Workflow for In Vitro PAD4 Inhibition Assay

Caption: A stepwise workflow for assessing PAD4 enzymatic activity.

Logical Relationship of Controls in PAD4 Inhibition Studies

Caption: Using GSK106 to confirm PAD4-specific effects.

Conclusion

GSK106 is an invaluable tool for researchers studying the role of PAD4 in health and disease. Its structural similarity to potent PAD4 inhibitors, combined with its lack of enzymatic inhibition, provides a robust method for ensuring the specificity of experimental results. By incorporating GSK106 as a negative control in in vitro and cellular assays, scientists and drug developers can confidently attribute the observed biological effects to the inhibition of PAD4, thereby accelerating the development of novel and targeted therapies for a range of debilitating diseases. This guide provides the foundational knowledge and protocols to effectively utilize GSK106 in PAD4 inhibition studies, promoting rigorous and reproducible research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK484 | Structural Genomics Consortium [thesgc.org]

- 3. Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Information on GSK106: A Technical Guide for Grant Proposals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides foundational information on GSK106, a crucial tool for researchers studying the role of Protein Arginine Deiminase 4 (PAD4). While not a therapeutic agent itself, GSK106 serves as an essential negative control in experiments investigating the effects of PAD4 inhibition. Understanding its properties and appropriate use is critical for the accurate interpretation of experimental data and the foundation of robust grant proposals. This document outlines the characteristics of GSK106, the biological context of its use, detailed experimental protocols, and relevant signaling pathways.

GSK106: An Inactive Control for PAD4 Inhibition

GSK106 is a chemical compound structurally related to the potent and selective PAD4 inhibitors, GSK484 and GSK199. However, GSK106 is designed to be pharmacologically inactive against PAD4. Its primary purpose in a research setting is to serve as a negative control in in vitro and in vivo experiments. The use of such a control is vital to ensure that any observed biological effects are specifically due to the inhibition of PAD4 by active compounds and not from off-target effects or the chemical scaffold itself.[1][2][3]

Quantitative Data

The defining characteristic of GSK106 is its lack of inhibitory activity against PAD4. The following table summarizes the available quantitative data for GSK106 in comparison to its active counterparts, GSK484 and GSK199.

| Compound | Target | IC50 (in vitro) | Cellular Activity (Citrullination Inhibition) | Reference |

| GSK106 | PAD4 | > 100 µM | Ineffective | [4] |

| GSK484 | PAD4 | 50 nM (calcium-free), 250 nM (2mM calcium) | Dose-dependent reduction | [4][5] |

| GSK199 | PAD4 | 200 nM (calcium-free), 1 µM (2mM calcium) | Less marked inhibition than GSK484 | [4][5] |

The Target: Protein Arginine Deiminase 4 (PAD4)

PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination.[6][7][8] This process involves the conversion of an arginine residue on a protein to a citrulline residue. This change in amino acid removes a positive charge and can alter the protein's structure, function, and interactions.[9]

PAD4 is primarily expressed in hematopoietic cells, particularly neutrophils.[6][10] It plays a significant role in various physiological and pathological processes, including:

-

Gene Regulation: In the nucleus, PAD4 citrullinates histones, which can lead to chromatin decondensation and the regulation of gene expression.[6][7][11] It has been shown to act as a corepressor of the tumor suppressor p53.[7][12][13]

-

Innate Immunity and Inflammation: PAD4 is a key enzyme in the formation of Neutrophil Extracellular Traps (NETs).[5][14] NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and lupus.[5][14]

-

Autoimmunity: The generation of citrullinated proteins by PAD4 can create neoantigens, leading to the production of autoantibodies, a hallmark of rheumatoid arthritis.[6]

-

Cancer: Dysregulation of PAD4 activity has been linked to various cancers.[7][12][13]

PAD4 Signaling and NET Formation Pathway

The following diagram illustrates the central role of PAD4 in the process of NETosis.

Experimental Protocols

GSK106 is utilized as a negative control in a variety of assays designed to measure PAD4 activity and its downstream effects. Below are detailed methodologies for key experiments.

In Vitro PAD4 Enzyme Activity Assay

This assay directly measures the enzymatic activity of recombinant PAD4 and the inhibitory potential of test compounds.

Objective: To determine the IC50 values of PAD4 inhibitors.

Materials:

-

Recombinant human PAD4 enzyme

-

Assay buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl2, 2 mM DTT

-